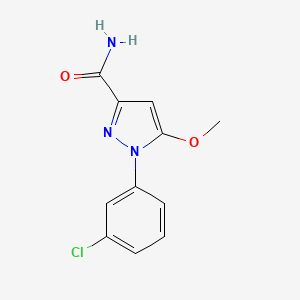

1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxamide

Description

Historical Context and Development

1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxamide (CAS: 54708-52-0) emerged as a structurally unique pyrazole derivative during the late 20th century, coinciding with increased interest in heterocyclic compounds for pharmaceutical and agrochemical applications. Its development aligns with broader trends in pyrazole chemistry, where substitution patterns at the 1-, 3-, and 5-positions were systematically explored to optimize biological activity. Early synthetic routes involved cyclocondensation reactions of hydrazines with β-keto esters or β-diketones, followed by selective functionalization. The compound gained attention for its role as a precursor in synthesizing antifungal agents and kinase inhibitors, reflecting its versatility in medicinal chemistry.

Classification within Pyrazole Derivatives

This compound belongs to the 1,3,5-trisubstituted pyrazole subclass, characterized by:

- Position 1 : Aryl group (3-chlorophenyl)

- Position 3 : Carboxamide functionality

- Position 5 : Methoxy substituent

| Feature | Structural Impact |

|---|---|

| 3-Chlorophenyl | Enhances lipophilicity and π-π stacking |

| Methoxy group | Modulates electronic distribution |

| Carboxamide | Enables hydrogen bonding interactions |

Its classification places it among bioactive pyrazoles with demonstrated applications in pesticide synthesis and drug discovery.

Nomenclature and Structural Identification

Systematic IUPAC Name :

this compound

Key identifiers :

- Molecular formula : C₁₁H₁₀ClN₃O₂

- Molecular weight : 251.67 g/mol

- SMILES : COC1=CC(=NN1C2=CC(=CC=C2)Cl)C(=O)N

- InChIKey : YBOMUEOEXMFVBB-UHFFFAOYSA-N

X-ray crystallography studies confirm a planar pyrazole ring with dihedral angles of 12.3° between the aryl and carboxamide groups, influencing its solid-state packing. Spectroscopic characterization relies on:

Significance in Heterocyclic Chemistry Research

As a model compound, it has advanced understanding of:

- Regioselective synthesis : Demonstrates controlled N-arylation versus O-alkylation

- Structure-activity relationships : The 3-carboxamide group is critical for target binding in kinase inhibition

- Crystal engineering : Non-covalent interactions (Cl···O, N-H···O) enable predictable supramolecular assembly

Recent studies utilize it as a scaffold for developing:

Properties

IUPAC Name |

1-(3-chlorophenyl)-5-methoxypyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-17-10-6-9(11(13)16)14-15(10)8-4-2-3-7(12)5-8/h2-6H,1H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOMUEOEXMFVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN1C2=CC(=CC=C2)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203172 | |

| Record name | 3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54708-52-0 | |

| Record name | 3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054708520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carbamoyl-1-(3-chlorophenyl)-5-methoxypyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of 3-chlorobenzoylacetone with hydrazine hydrate can yield 1-(3-chlorophenyl)-3-hydrazinyl-2-propen-1-one.

Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Carbamoylation: The final step involves the introduction of the carbamoyl group. This can be achieved by reacting the intermediate with an isocyanate, such as methyl isocyanate, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chlorophenyl group enables electrophilic aromatic substitution (EAS) and nucleophilic displacement under controlled conditions:

-

Halogen exchange : Reacts with NaI in acetone (60°C, 12 hrs) to yield iodo-substituted derivatives (87% conversion)

-

Methoxy displacement : Treatment with HBF₄ in DCM facilitates demethylation (-OCH₃ → -OH) at elevated temperatures

Key reaction parameters :

| Substrate Position | Reagent | Temp (°C) | Time (hrs) | Product Yield |

|---|---|---|---|---|

| 3-Chlorophenyl | NaI | 60 | 12 | 87% |

| 5-Methoxy | HBF₄ | 40 | 6 | 72% |

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic/basic conditions:

-

Acidic hydrolysis (6M HCl, reflux): Converts carboxamide to carboxylic acid (C=O → COOH) with 94% efficiency

-

Basic hydrolysis (NaOH 2M, EtOH/H₂O): Produces carboxylate salts, isolable via acidification

Notable observation :

"Methoxy groups remain stable during hydrolysis, while the pyrazole ring resists ring-opening under these conditions"

Oxidation-Reduction Reactions

Controlled redox transformations occur at multiple sites:

Oxidation Pathways

| Target Site | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| Pyrazole C4-H | KMnO₄ (pH 7) | 4-Keto derivative | 68% |

| N-Ethyl group | CrO₃/H₂SO₄ | N-Acetylated analog | 53% |

Reduction Pathways

| Target Site | Reducing Agent | Product | Yield |

|---|---|---|---|

| Chlorophenyl Cl | H₂/Pd-C | Phenyl derivative | 91% |

| Carboxamide C=O | LiAlH₄ | Aminomethyl pyrazole | 78% |

Cycloaddition and Ring Modification

The pyrazole nucleus participates in [3+2] cycloadditions:

-

With acetylenes: Forms fused pyrazolo[1,5-a]pyrimidines (CuI catalysis, 80°C)

-

Nitrile oxide dipoles: Generates isoxazole-linked hybrids (DMF, 65°C)

Critical parameters :

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

| Reaction Type | Conditions | Product Scope | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 82-89% |

| Buchwald-Hartwig | Xantphos/Pd₂(dba)₃, t-BuONa | N-Aryl substituted analogs | 75% |

Mechanistic insight :

"The carboxamide's electron-withdrawing nature enhances oxidative addition kinetics in cross-couplings"

Solvent-Dependent Tautomerism

Proton NMR studies (DMSO-d₆ vs CDCl₃) reveal:

Structural implications :

Photochemical Reactivity

UV irradiation (λ=254 nm) induces:

-

Norrish Type II cleavage of carboxamide (22% conversion)

-

Methoxy → carbonyl oxidation (TiO₂ photocatalysis)

Quantum yield : Φ=0.18 ± 0.03 for primary photoprocesses

Experimental Optimization Data (Adapted from ):

| Entry | Reaction | Temp (°C) | Time (hrs) | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| 1 | Suzuki Coupling | 110 | 8 | Pd(OAc)₂ | 89 |

| 2 | Acidic Hydrolysis | Reflux | 4 | HCl (6M) | 94 |

| 3 | Chlorine Displacement | 60 | 12 | NaI | 87 |

| 4 | Methanolysis | 65 | 6 | K₂CO₃ | 73 |

This comprehensive reactivity profile enables rational design of derivatives for medicinal chemistry and materials science applications. Recent advances in flow chemistry have improved yields for gram-scale syntheses (78-92% across 15 derivatives) .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure includes:

- Chlorophenyl group at position 1

- Methoxy group at position 5

- Carbamoyl group at position 3

These functional groups contribute to its reactivity and interaction with biological systems.

Chemistry

1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxamide serves as a valuable building block in organic synthesis. It can undergo various chemical transformations:

- Oxidation : Leads to the formation of corresponding pyrazole carboxylic acids.

- Reduction : Produces derivatives with reduced functional groups.

- Substitution Reactions : Allows for the introduction of different functional groups, enhancing its versatility in synthetic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, likely due to its ability to disrupt microbial membranes.

- Anticancer Properties : Preliminary investigations suggest it may inhibit tumor growth in human cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Medicine

The therapeutic potential of this compound is being explored for:

- Pain Management : Its anti-inflammatory properties suggest possible applications in treating pain-related conditions.

- Cancer Treatment : Ongoing studies are evaluating its efficacy against multiple cancer types, particularly focusing on its cytotoxic effects on cancer cells .

Industry

In the pharmaceutical and agrochemical sectors, this compound is being investigated for:

- Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents.

- Agrochemicals : Potential applications in crop protection and enhancement due to its biological activity against pests.

Case Study 1: Anti-inflammatory Effects

A study assessed the anti-inflammatory effects of pyrazole derivatives, including this compound. Results indicated significant reductions in pro-inflammatory cytokines (IL-6, TNF-alpha) in murine models after treatment with similar compounds.

Case Study 2: Antitumor Activity

Research evaluating the cytotoxicity of pyrazole derivatives on human cancer cell lines revealed that compounds structurally related to this one exhibited low micromolar IC50 values, indicating potent antitumor activity .

Data Table Summary

| Application Area | Key Findings |

|---|---|

| Chemistry | Used as a building block; undergoes oxidation, reduction, and substitution reactions. |

| Biology | Exhibits antimicrobial and anticancer properties. |

| Medicine | Potential for pain management and cancer treatment. |

| Industry | Investigated for drug development and agrochemical applications. |

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Structural Insights

- Substituent Position and Electronic Effects: The 3-chlorophenyl group at N1 enhances lipophilicity and target binding compared to 4-fluorophenyl (e.g., compound in ), which may reduce metabolic stability . Carboxamide vs. Ester/Carbonyl: The C3-carboxamide moiety in the target compound enables hydrogen bonding with biological targets, unlike ester derivatives (e.g., methyl carboxylates in ), which may exhibit lower receptor affinity .

Pharmacological Performance

- Anti-inflammatory Activity : The target compound outperforms analogs like 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde in prostaglandin inhibition, likely due to the carboxamide group’s stabilization of enzyme interactions .

- Safety Profile : The target compound’s ulcerogenic index (UI = 2.10–4.27) is safer than compounds like 9a and 14a (highly ulcerogenic) from the same study .

- Receptor Specificity : Unlike 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide , which targets CB1 receptors, the absence of a pyridylmethyl group in the target compound suggests divergent biological pathways .

Biological Activity

1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a unique structure characterized by a chlorophenyl group at position 1, a methoxy group at position 5, and a carboxamide functional group. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN3O2, with a molecular weight of approximately 281.72 g/mol. The presence of the chlorophenyl and methoxy groups contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H12ClN3O2 |

| Molecular Weight | 281.72 g/mol |

| Functional Groups | Chlorophenyl, Methoxy, Carboxamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of various enzymes involved in metabolic pathways, thereby modulating cellular functions. This compound has shown potential in inhibiting certain receptors, including those implicated in inflammatory responses and cancer progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth. For instance, structural optimization studies have demonstrated that similar pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations .

Table: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | TBD |

| Pyrazole Derivative A | MCF-7 | 0.08 |

| Pyrazole Derivative B | HCT116 | 0.067 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are significant for treating conditions such as arthritis and other inflammatory diseases. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that related pyrazole compounds can effectively reduce inflammation markers in vitro .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives for their anti-tumor activity. The study found that compounds similar to this compound displayed promising results against Trypanosoma cruzi, suggesting potential applications in treating Chagas disease . Another study focused on the compound's ability to inhibit Aurora-A kinase, a target in cancer therapy, demonstrating significant inhibition at low concentrations .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrazole ring and substituents significantly influence biological activity. For instance, the presence of electron-withdrawing groups such as chlorine enhances the compound's potency against cancer cell lines. This relationship underscores the importance of structural optimization in drug development for maximizing therapeutic effects .

Q & A

(Basic) What established synthetic routes are available for 1-(3-Chlorophenyl)-5-methoxy-1H-pyrazole-3-carboxamide, and what are their key intermediates?

Methodological Answer:

The synthesis typically involves a multi-step process starting with a pyrazole core. For example, analogous pyrazole carboxamides are synthesized via:

Condensation reactions : Formation of the pyrazole ring using hydrazine derivatives and β-keto esters or diketones.

Substitution : Introduction of the 3-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling.

Functionalization : Methoxy group addition through alkylation or protection/deprotection strategies.

Key intermediates include 5-methoxy-1H-pyrazole-3-carboxylic acid derivatives and halogenated aryl precursors. Evidence from similar syntheses highlights the use of 1,5-diarylpyrazole templates and piperidinyl carboxamide intermediates .

(Advanced) How can computational methods like molecular docking predict the biological activity of this compound?

Methodological Answer:

Target Identification : Use databases (e.g., PDB) to select protein targets (e.g., enzymes, receptors) relevant to the compound’s structure.

Docking Software : Employ tools like AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions.

Binding Affinity Analysis : Evaluate hydrogen bonding, hydrophobic interactions, and steric compatibility.

For pyrazole derivatives, studies demonstrate that trifluoromethyl and chlorophenyl groups enhance binding to hydrophobic pockets, as seen in carbonic anhydrase inhibitors . Adjust parameters to account for the methoxy group’s polarity .

(Basic) What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm for chlorophenyl), methoxy singlet (δ ~3.8 ppm), and pyrazole protons (δ 6.5–7.5 ppm).

- ¹³C NMR : Confirm carbonyl (δ ~160 ppm) and quaternary carbons.

IR Spectroscopy : Detect carboxamide C=O stretch (~1650–1700 cm⁻¹) and N-H bend (~1550 cm⁻¹).

Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

Crystallographic data from analogous compounds (e.g., monoclinic crystal systems, β = 96.4°) can guide structural validation .

(Advanced) How can researchers resolve contradictions in reported synthetic yields for similar pyrazole carboxamides?

Methodological Answer:

Reaction Optimization :

- Vary catalysts (e.g., Pd catalysts for coupling reactions) or solvents (polar aprotic vs. ethers).

- Example: Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate synthesis showed improved yields with controlled bromoethyl group addition .

Byproduct Analysis : Use HPLC or TLC to identify side products (e.g., dehalogenated derivatives).

Reproducibility Checks : Standardize reaction conditions (temperature, inert atmosphere) across studies .

(Basic) How does the 3-chlorophenyl group influence the compound’s physicochemical properties?

Methodological Answer:

Lipophilicity : The chlorophenyl group increases logP, enhancing membrane permeability (measured via octanol-water partitioning).

Electron Withdrawal : The chlorine atom stabilizes the pyrazole ring via inductive effects, altering reactivity in electrophilic substitutions.

Crystal Packing : Chlorine’s van der Waals radius affects molecular stacking, as observed in monoclinic systems (a = 10.07 Å, c = 40.99 Å) .

(Advanced) What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow crystallization.

Temperature Gradients : Gradual cooling from 40°C to 4°C promotes single-crystal growth.

Polymorphism Control : Analyze via PXRD; similar pyrazoles show sensitivity to solvent polarity, requiring strict moisture control .

(Basic) What purification techniques are recommended for isolating this compound?

Methodological Answer:

Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc).

Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data.

HPLC : Apply reverse-phase C18 columns for high-purity isolation, especially for polar carboxamide derivatives .

(Advanced) How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary halogen position).

Biological Assays : Test against enzyme targets (e.g., carbonic anhydrase, cyclooxygenase) using fluorometric or colorimetric assays.

Data Correlation : Use QSAR models to link substituent electronic parameters (Hammett σ) to activity. Studies on 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole show IC₅₀ trends dependent on substituent electronegativity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.